molecular formula C21H15FN2O5S B13351389 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride CAS No. 21970-46-7

4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride

Cat. No.: B13351389
CAS No.: 21970-46-7
M. Wt: 426.4 g/mol
InChI Key: IMGZIBLFORSJJW-XSFVSMFZSA-N
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Description

4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a nitrophenyl group, and an acrylamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route includes the following steps:

    Acrylamide Formation: The reaction of aniline derivatives with acryloyl chloride to form acrylamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The phenyl rings can undergo oxidation under strong conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitrophenyl and acrylamido groups may also interact with various biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Fluoride: A simpler analog with similar reactivity but lacking the nitrophenyl and acrylamido groups.

    Nitrophenylacrylamide: Contains the nitrophenyl and acrylamido groups but lacks the sulfonyl fluoride group.

Uniqueness

4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

21970-46-7

Molecular Formula

C21H15FN2O5S

Molecular Weight

426.4 g/mol

IUPAC Name

4-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C21H15FN2O5S/c22-30(28,29)19-11-9-17(10-12-19)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-18(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+

InChI Key

IMGZIBLFORSJJW-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)F

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)F

Origin of Product

United States

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